2-Methylbut-3-en-2-ol;propanoic acid

Catalog No.
S15215548
CAS No.
57907-37-6
M.F
C8H16O3
M. Wt
160.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylbut-3-en-2-ol;propanoic acid

CAS Number

57907-37-6

Product Name

2-Methylbut-3-en-2-ol;propanoic acid

IUPAC Name

2-methylbut-3-en-2-ol;propanoic acid

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C5H10O.C3H6O2/c1-4-5(2,3)6;1-2-3(4)5/h4,6H,1H2,2-3H3;2H2,1H3,(H,4,5)

InChI Key

LZBMSZHKQDFRFZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.CC(C)(C=C)O

2-Methylbut-3-en-2-ol;propanoic acid is an organic compound characterized by its molecular formula C8H16O3C_8H_{16}O_3 and a molecular weight of approximately 160.211 g/mol. This compound combines the structures of 2-methylbut-3-en-2-ol, a tertiary alcohol, and propanoic acid, a carboxylic acid, forming an ester linkage. The compound appears as a colorless liquid with potential applications in various fields, including organic synthesis and biochemistry.

The chemical behavior of 2-methylbut-3-en-2-ol;propanoic acid includes:

  • Esterification: The reaction between 2-methylbut-3-en-2-ol and propanoic acid can lead to the formation of esters, which are commonly used in flavorings and fragrances.
  • Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to regenerate the alcohol and carboxylic acid.
  • Oxidation: The alcohol group can be oxidized to form ketones or aldehydes, depending on the reaction conditions.

These reactions highlight the versatility of this compound in synthetic organic chemistry.

The synthesis of 2-methylbut-3-en-2-ol;propanoic acid can be achieved through several methods:

  • Direct Esterification: Reacting 2-methylbut-3-en-2-ol with propanoic acid in the presence of an acid catalyst can yield the ester directly.
  • Transesterification: This method involves exchanging the alkoxy group of an ester with an alcohol, which can also produce 2-methylbut-3-en-2-ol;propanoic acid from other esters and propanol.
  • Grignard Reaction: Utilizing Grignard reagents with appropriate carbonyl compounds followed by acid work-up may also lead to the formation of this compound.

These methods allow for flexibility in synthetic routes depending on available starting materials.

The applications of 2-methylbut-3-en-2-ol;propanoic acid span various industries:

  • Flavoring Agents: Due to its pleasant aroma, it is often utilized in food and beverage formulations.
  • Fragrance Industry: Used in perfumes for its aromatic properties.
  • Chemical Intermediates: Serves as a precursor for synthesizing more complex organic molecules in pharmaceutical research.

Interaction studies involving 2-methylbut-3-en-2-ol;propanoic acid focus on its reactivity with other chemicals. Research indicates that it may participate in nucleophilic substitution reactions due to the presence of both alcohol and carboxylic functional groups. Additionally, studies on similar compounds suggest potential interactions with biological macromolecules, which could influence its bioactivity.

Several compounds share structural similarities with 2-methylbut-3-en-2-ol;propanoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-Bromo-2-methylbut-3-en-2-olC5H9BrOC_5H_9BrOBrominated alcohol used as an intermediate in synthesis.
3-Hydroxy-3-methylbuteneC5H10OC_5H_{10}OTertiary alcohol with similar reactivity .
Propanoic AcidC3H6O2C_3H_6O_2Simple carboxylic acid used widely in organic synthesis .

Uniqueness: The unique combination of both alcohol and carboxylic functionalities in 2-methylbut-3-en-2-ol;propanoic acid allows for diverse reactivity patterns not found in simpler compounds. Its ability to undergo both esterification and oxidation reactions makes it particularly valuable in synthetic organic chemistry compared to its counterparts.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

160.109944368 g/mol

Monoisotopic Mass

160.109944368 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

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